molecular formula C21H32N6O B6083842 (4-cyclopentyl-1,4-diazepan-1-yl)-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone

(4-cyclopentyl-1,4-diazepan-1-yl)-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone

Cat. No.: B6083842
M. Wt: 384.5 g/mol
InChI Key: OFUJUJNGMJQZLS-UHFFFAOYSA-N
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Description

(4-cyclopentyl-1,4-diazepan-1-yl)-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazepane ring, an imidazole moiety, and a pyrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclopentyl-1,4-diazepan-1-yl)-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone typically involves multiple steps, starting with the preparation of the individual ring systems. The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors. The imidazole and pyrazole rings are often synthesized separately through condensation reactions involving aldehydes and hydrazines.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final step usually involves the coupling of the synthesized ring systems to form the target compound.

Chemical Reactions Analysis

Types of Reactions

(4-cyclopentyl-1,4-diazepan-1-yl)-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-cyclopentyl-1,4-diazepan-1-yl)-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its multiple functional groups. It may serve as a ligand in biochemical assays to investigate protein-ligand interactions.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.

Mechanism of Action

The mechanism of action of (4-cyclopentyl-1,4-diazepan-1-yl)-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The imidazole and pyrazole rings are known to interact with metal ions and proteins, which can modulate biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-cyclopentyl-1,4-diazepan-1-yl)-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone apart is its combination of a diazepane ring with imidazole and pyrazole moieties

Properties

IUPAC Name

(4-cyclopentyl-1,4-diazepan-1-yl)-[5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N6O/c1-16(2)20-22-8-11-27(20)15-17-14-19(24-23-17)21(28)26-10-5-9-25(12-13-26)18-6-3-4-7-18/h8,11,14,16,18H,3-7,9-10,12-13,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUJUJNGMJQZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2=CC(=NN2)C(=O)N3CCCN(CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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